molecular formula C9H21NO2 B1314097 N-(2,2-diethoxyethyl)propan-2-amine CAS No. 69128-20-7

N-(2,2-diethoxyethyl)propan-2-amine

Cat. No. B1314097
CAS RN: 69128-20-7
M. Wt: 175.27 g/mol
InChI Key: XOWDBJSISGDDDF-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. Alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones are methods commonly used for preparing amines .


Molecular Structure Analysis

In amines, the nitrogen atom is attached to either hydrogen atoms or organic groups. If all the substituents are organic groups, then the compound is a tertiary amine. If only two are organic groups, it is a secondary amine, and if only one is an organic group, it is a primary amine .


Chemical Reactions Analysis

Amines are bases, and they can undergo a number of reactions due to the lone pair of electrons on the nitrogen. They can participate in hydrogen bonding, and this affects their physical properties such as boiling points. They can also react with acids to form amine salts .


Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower amines are soluble in water but become less soluble as the length of the hydrocarbon chain increases .

Scientific Research Applications

1. Diastereoselective Synthesis

  • Application Summary : This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
  • Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes : This method leads to the synthesis of the tetrahydroisoquinoline core .

2. Synthesis and Antioxidant Properties

  • Application Summary : N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, a derivative of “N-(2,2-diethoxyethyl)propan-2-amine”, has been identified as a potent antioxidant agent .
  • Methods of Application : The compound was synthesized and its antioxidant ability was studied using three different antioxidant assays .
  • Results or Outcomes : The compound showed a strong inhibitory effect on lipid peroxidation (100%), close to the reference compound Trolox (93%). It was also found to be a potent hydroxyl radical scavenger (~100%), more potent than Trolox (88%) .

Safety And Hazards

Amines can be corrosive and are often harmful if inhaled, swallowed, or in contact with the skin. They can cause burns and eye damage .

Future Directions

The study of amines is crucial in the field of medicinal chemistry, as many drugs are amines or have amine groups. Therefore, understanding their properties and reactions can lead to the development of new pharmaceuticals .

properties

IUPAC Name

N-(2,2-diethoxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDBJSISGDDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500607
Record name N-(2,2-Diethoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)propan-2-amine

CAS RN

69128-20-7
Record name N-(2,2-Diethoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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